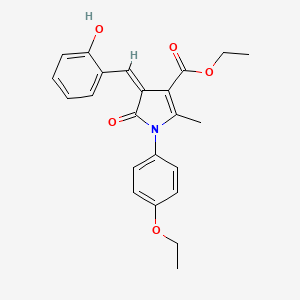![molecular formula C25H26N4O3S B11642517 (6Z)-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642517.png)
(6Z)-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-5-imino-6-{4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es un compuesto orgánico complejo con una estructura única que incluye un núcleo de tiadiazolo[3,2-a]pirimidin-7-ona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6Z)-5-imino-6-{4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona generalmente implica reacciones orgánicas de varios pasos. Los pasos clave incluyen la formación del núcleo de tiadiazolo[3,2-a]pirimidin-7-ona, seguido de la introducción de los grupos imino y bencilideno. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para garantizar la escalabilidad y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para satisfacer las demandas de la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
(6Z)-5-imino-6-{4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila para reemplazar átomos o grupos específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Las condiciones de reacción como la temperatura, el solvente y el pH se optimizan en función de la transformación deseada.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, (6Z)-5-imino-6-{4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nueva reactividad química y el desarrollo de nuevos materiales.
Biología y medicina
En biología y medicina, este compuesto se investiga por sus posibles propiedades terapéuticas. Puede actuar como un inhibidor o modulador de vías biológicas específicas, convirtiéndolo en un candidato para el desarrollo de fármacos. La investigación está en curso para determinar su eficacia y seguridad en varios modelos de enfermedades.
Industria
En la industria, las propiedades del compuesto se exploran para aplicaciones en ciencia de materiales, como el desarrollo de polímeros o recubrimientos avanzados. Su estabilidad y reactividad lo hacen adecuado para varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (6Z)-5-imino-6-{4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas críticas. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a los efectos terapéuticos o industriales deseados.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tiadiazolo[3,2-a]pirimidin-7-ona, como el acetoacetato de etilo y la acetilacetona . Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y reactividad.
Singularidad
Lo que distingue a (6Z)-5-imino-6-{4-[2-(3-metilfenoxi)etoxi]bencilideno}-2-(2-metilpropil)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es su combinación única de grupos funcionales, que confieren reactividad específica y posibles aplicaciones. Su capacidad para sufrir diversas reacciones químicas e interactuar con varios objetivos biológicos lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C25H26N4O3S |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
(6Z)-5-imino-6-[[4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H26N4O3S/c1-16(2)13-22-28-29-23(26)21(24(30)27-25(29)33-22)15-18-7-9-19(10-8-18)31-11-12-32-20-6-4-5-17(3)14-20/h4-10,14-16,26H,11-13H2,1-3H3/b21-15-,26-23? |
Clave InChI |
RELOZCZTWHODSY-VHDUERLVSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C |
SMILES canónico |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-2-butyl-6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642436.png)
![N1-(1-naphthyl)-2-(6,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11642444.png)
![[4-(4-Chloro-phenyl)-3-cyano-6-methyl-5-o-tolylcarbamoyl-pyridin-2-ylsulfanyl]-acetic acid methyl ester](/img/structure/B11642447.png)
![N-methyl-4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11642452.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-morpholin-4-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11642457.png)
![2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11642464.png)

![N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B11642481.png)
![(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B11642486.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11642504.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11642510.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642516.png)
![(4Z)-4-{[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11642524.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11642525.png)
